1-Boc-4-hydroxycarbamimidoylmethyl piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would include steps for purification and quality control to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-hydroxycarbamimidoylmethyl piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine .
Scientific Research Applications
1-Boc-4-hydroxycarbamimidoylmethyl piperazine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-hydroxycarbamimidoylmethyl piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
1-Boc-4-hydroxycarbamimidoylmethyl morpholine: Similar in structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-Boc-4-hydroxycarbamimidoylmethyl piperazine is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound in various research and industrial applications .
Biological Activity
1-Boc-4-hydroxycarbamimidoylmethyl piperazine is a piperazine derivative that has garnered attention in the field of biological research, particularly in proteomics. This compound, with the molecular formula C11H22N4O3 and a molecular weight of 258.32 g/mol, exhibits various biological activities that make it a valuable tool for studying protein interactions and functions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, modulating the activity of proteins and enzymes. This interaction can lead to significant biological effects, including alterations in cellular signaling pathways and enzyme activities, which are crucial for understanding its potential therapeutic applications.
Applications in Proteomics
In proteomics research, this compound has been utilized to study protein interactions. Its unique structure allows it to act as a probe for identifying and characterizing protein targets, providing insights into their functions within various biological contexts. This capability is essential for advancing our understanding of complex biological systems and disease mechanisms .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound can be compared with other similar compounds. The following table highlights key structural features and properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Piperazine ring with hydroxycarbamimidoyl group | Specific reactivity due to hydroxy group |
1-Boc-4-hydroxycarbamimidoylmethyl piperidine | Piperidine ring instead of piperazine | Different ring structure affects reactivity |
1-Boc-4-hydroxycarbamimidoylmethyl morpholine | Morpholine ring structure | Alters binding properties compared to piperazine |
This comparison illustrates how the unique functional groups in this compound confer distinct reactivity and utility in research compared to other derivatives.
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that compounds derived from the piperazine family exhibit significant cell growth inhibitory activity against various cancer cell lines. For instance, studies involving related compounds have shown potent antiproliferative activity against liver, breast, colon, and other tumor types. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression, making these compounds promising candidates for cancer therapy .
Table: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cancer Cell Line | GI50 (µM) |
---|---|---|
This compound (hypothetical) | HUH7 (Liver) | < 2 |
Other Piperazine Derivatives | MCF7 (Breast) | < 5 |
HCT-116 (Colon) | < 3 |
This table illustrates the potential cytotoxic effects of this compound when compared to other derivatives within the same class .
Properties
Molecular Formula |
C11H22N4O3 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl 4-[(2E)-2-amino-2-hydroxyiminoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13) |
InChI Key |
AZGHKGYRVVEWOB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N |
Origin of Product |
United States |
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